The synthesis of substituted benzamides typically involves the reaction of a benzoyl chloride derivative with an appropriate amine. The specific reaction conditions and reagents used depend on the desired substituents on the benzamide scaffold. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives involved a Staudinger reaction ([2+2] ketene-imine cycloaddition reaction) between a substituted benzohydrazide (Schiff base) and chloroacetyl chloride in the presence of triethylamine and DMF using ultrasonication as a green chemistry tool []. In another example, the preparation of (2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers involved a multistep synthesis starting from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate and the appropriate benzoyl chloride derivative [].
The molecular structure of substituted benzamides significantly influences their properties and activities. Modifications to the substituents on the benzene ring and the amide nitrogen can alter electronic distribution, steric hindrance, and overall conformation. These changes can impact a molecule's binding affinity to biological targets, its metabolic stability, and other physicochemical characteristics. For instance, in the case of N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4- (methylamino) benzamide (YM-09151-2), an intramolecular hydrogen bond between the amide nitrogen and methoxy oxygen atoms forms a six-membered ring fused with the benzene ring []. This structural feature contributes to the molecule's overall conformation and potentially influences its interaction with biological targets.
For instance, GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), a Hedgehog (Hh) signaling pathway inhibitor, exerts its therapeutic effect by binding to Smoothened, a protein involved in the Hh pathway, ultimately inhibiting tumor growth []. In another example, APD791, a 5-HT2A receptor antagonist, exhibits its antiplatelet activity by binding to and blocking the activation of 5-HT2A receptors on platelets, thereby preventing serotonin-mediated platelet aggregation [, ].
For example, in the development of (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415), a selective vasopressin V1b receptor antagonist, careful consideration was given to the physicochemical properties to achieve desired pharmacokinetic characteristics like oral bioavailability [].
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: